6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID
Overview
Description
6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID, also known as 6-isopropylpicolinic acid, is a chemical compound with the molecular formula C9H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Biochemical Analysis
Biochemical Properties
6-(Propan-2-yl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to act as an efficient catalyst in the synthesis of pyrazolo[3,4-b]quinolinones . The nature of these interactions often involves the formation of intermediate complexes that facilitate the reaction process. The compound’s ability to form stable complexes with metal ions also enhances its catalytic efficiency.
Cellular Effects
The effects of 6-(Propan-2-yl)pyridine-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to possess neuroprotective, immunological, and anti-proliferative effects within the body . These effects are mediated through its interaction with various cellular receptors and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 6-(Propan-2-yl)pyridine-2-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to chelate metal ions also plays a crucial role in its mechanism of action, as it can influence the activity of metalloenzymes and other metal-dependent processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Propan-2-yl)pyridine-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of 6-(Propan-2-yl)pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as neuroprotection and immunomodulation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
6-(Propan-2-yl)pyridine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Its role as a catalyst in biochemical reactions also highlights its importance in metabolic pathways.
Transport and Distribution
Within cells and tissues, 6-(Propan-2-yl)pyridine-2-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 6-(Propan-2-yl)pyridine-2-carboxylic acid is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s function, as it may interact with different biomolecules depending on its subcellular distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID typically involves the alkylation of pyridine-2-carboxylic acid with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities. Additionally, the compound’s structural features allow it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Pyridine-2-carboxylic acid: Lacks the isopropyl group, resulting in different chemical and biological properties.
6-(Propan-2-yloxy)pyridine-2-carboxylic acid: Contains an isopropoxy group instead of an isopropyl group, leading to variations in reactivity and applications.
Uniqueness: 6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activities. The presence of the isopropyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-propan-2-ylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)7-4-3-5-8(10-7)9(11)12/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGOODJXLHNGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621296 | |
Record name | 6-(Propan-2-yl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337904-77-5 | |
Record name | 6-(Propan-2-yl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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